molecular formula C18H18ClN3O2S B2916180 N-(2-chlorobenzyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide CAS No. 1351660-55-3

N-(2-chlorobenzyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide

Cat. No.: B2916180
CAS No.: 1351660-55-3
M. Wt: 375.87
InChI Key: CIXNQQSQGVDRRI-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide is a benzothiazole-acetamide hybrid characterized by:

  • Benzothiazole core: Substituted with a methoxy group at the 4-position (electron-donating).
  • Acetamide side chain: Features a methylamino group and a 2-chlorobenzyl moiety (hydrophobic/electron-withdrawing). This scaffold is commonly associated with antimicrobial, antidiabetic, and anti-inflammatory activities, as seen in structurally related compounds .

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2S/c1-22(11-16(23)20-10-12-6-3-4-7-13(12)19)18-21-17-14(24-2)8-5-9-15(17)25-18/h3-9H,10-11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIXNQQSQGVDRRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NCC1=CC=CC=C1Cl)C2=NC3=C(C=CC=C3S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorobenzyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide, a compound with the CAS number 1351660-55-3, has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H18ClN3O2S, with a molecular weight of 375.9 g/mol. The compound includes a chlorobenzyl group and a methoxybenzo[d]thiazole moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC18H18ClN3O2S
Molecular Weight375.9 g/mol
CAS Number1351660-55-3

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of compounds similar to this compound. For instance, a study involving various N-substituted phenyl-2-chloroacetamides showed effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while exhibiting moderate activity against Gram-negative bacteria and fungi like Candida albicans . The structure of these compounds significantly influences their biological activity, particularly the lipophilicity imparted by halogenated substituents, which facilitates membrane penetration.

Structure-Activity Relationship (SAR)

The relationship between chemical structure and biological activity is pivotal in drug design. The presence of specific functional groups in this compound enhances its interaction with bacterial targets. Compounds with similar structures have been shown to adhere to Lipinski's Rule of Five, indicating good bioavailability .

Key Findings:

  • Lipophilicity : Higher lipophilicity correlates with increased antimicrobial efficacy.
  • Substituent Positioning : The position of substituents on the phenyl ring affects the compound's ability to disrupt bacterial cell membranes.

Case Studies

  • Antimicrobial Screening : A comparative study screened various chloroacetamides, revealing that those with para-substituents exhibited superior antimicrobial properties compared to ortho or meta substitutions. This finding suggests that this compound may possess enhanced activity due to its specific substituent arrangement .
  • Mechanism of Action : The mechanism by which compounds similar to this compound exert their effects includes the inhibition of bacterial lipid biosynthesis and induction of apoptosis in cancer cells . These pathways highlight the potential dual role of this compound in both antimicrobial and anticancer applications.

Scientific Research Applications

N-(2-chlorobenzyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide is a complex organic compound with the molecular formula C18H18ClN3O2S and a molecular weight of 375.9 . While specific applications and case studies for this exact compound are not widely available in the provided search results, the presence of key structural features such as the benzothiazole core, methoxy group, and acetamide moiety suggests potential applications based on similar compounds.

Potential Applications Based on Structural Similarities

  • Antidepressant and Anticonvulsant Activities: Research indicates that triazole-containing quinolinones exhibit a variety of pharmacological activities . Similarly, pyridazinone hybrids have been evaluated as potential anticonvulsant agents . The presence of a benzothiazole group in this compound may suggest similar applications, meriting further investigation into its antidepressant and anticonvulsant properties.
  • Versatile Intermediate in Synthesis: N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride, which also contains a benzothiazole core, has garnered attention for applications in chemistry, biology, medicine, and industry. It serves as a versatile molecule for further study and application. This compound may also serve as a synthetic intermediate for creating more complex molecules with desired properties.

Synthesis of N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride

The synthesis of similar compounds, such as N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride, involves multiple steps:

  • Reacting 6-methoxybenzo[d]thiazole-2-amine with 3-morpholinopropylamine to form an intermediate compound.
  • Acylating this intermediate with phenylacetyl chloride to yield the final product.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include substituents on the benzothiazole ring and acetamide side chain, which influence solubility, lipophilicity, and bioactivity.

Table 1: Structural and Physicochemical Comparison
Compound Name Benzothiazole Substituent Acetamide Side Chain Molecular Weight Key Properties Reference
Target Compound 4-methoxy N-(2-chlorobenzyl), methylamino 363.8* Moderate lipophilicity (methoxy donor)
N-(2-Chlorobenzyl)-2-(2-(4-(2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide 4-(2-morpholinoethoxy) N-(2-chlorobenzyl) 473.0 Improved solubility (morpholine group)
2-((4-Chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2,3,4-trifluorophenyl)acetamide 4-chloro N-(2,3,4-trifluorophenyl) 385.8 High hydrophobicity (Cl, F substituents)
Compound 13 (Coumarin-thiazole derivative) Coumarin-linked thiazole N-(2,4-dichlorophenyl) 446.3 α-Glucosidase inhibition (IC50: 18 µM)
2-((4-Bromophenyl)amino)-N-(4-(4-bromophenyl)thiazol-2-yl)acetamide 4-bromo N-(4-bromophenyl) 472.2 Antimicrobial (MIC: 13–27 µmol/L)

*Molecular weight inferred from analogs in .

Q & A

(Basic) What synthetic methodologies are commonly employed for preparing N-(2-chlorobenzyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide?

Answer:
The compound is typically synthesized via multistep reactions involving:

Thiazole Ring Formation : Reaction of 2-amino-4-methoxybenzothiazole with chloroacetyl chloride in dry benzene or DMF, yielding the chloroacetamide intermediate .

N-Alkylation : Substitution of the chlorine atom with a methylamino group using methylamine under basic conditions (e.g., triethylamine) .

Benzyl Substitution : Coupling the intermediate with 2-chlorobenzyl bromide via nucleophilic substitution or amide bond formation .
Key Parameters :

  • Yields range from 21% to 33% depending on the substitution pattern and reaction optimization (e.g., solvent, temperature) .
  • Purity is confirmed via recrystallization from ethanol or DMF .

(Advanced) How can synthetic routes be optimized to enhance yield and reduce side products?

Answer:
Optimization strategies include:

  • Catalyst Selection : Use of triethylamine or K₂CO₃ to stabilize intermediates and reduce hydrolysis .
  • Solvent Screening : Polar aprotic solvents (DMF, acetone) improve reaction homogeneity and reduce byproducts .
  • Temperature Control : Reflux conditions (80–100°C) for thiazole formation minimize incomplete cyclization .
  • Purification Techniques : Column chromatography or repeated recrystallization enhances purity (>95%) .
    Example : reports a 33% yield for a structurally similar compound using DMF and triethylamine .

(Basic) What spectroscopic and analytical techniques validate the compound’s structure?

Answer:

  • 1H/13C NMR : Confirms substituent integration and chemical environment. For example:
    • N-Methyl Signal : δ ~3.0–3.5 ppm (singlet) .
    • Benzothiazole Protons : δ ~6.7–8.7 ppm (aromatic multiplet) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 471 [M⁺] in ) confirm molecular weight .
  • Elemental Analysis : Validates C, H, N content (e.g., C: 60.87%, N: 8.35% in ) .

(Advanced) How do structural modifications influence antimicrobial activity and mechanism of action?

Answer:

  • Substituent Effects :
    • Electron-Withdrawing Groups (e.g., –Cl, –NO₂) : Enhance activity against S. aureus and C. albicans by increasing membrane permeability (logP ~2.5–3.5) .
    • Methoxy Groups : Improve solubility but may reduce hydrophobic interactions with microbial targets .
  • Mechanistic Insights :
    • Inhibition of bacterial DprE1 enzyme (Mycobacterium tuberculosis) via hydrogen bonding with the benzothiazole NH and acetamide carbonyl .
    • Disruption of fungal ergosterol biosynthesis (similar to azoles) .
      Data Comparison :
DerivativeMIC (µg/mL)Target OrganismRef.
SP413S. aureus
5k0.82 µMM. tuberculosis

(Advanced) How can researchers resolve contradictions in biological activity data across studies?

Answer:
Contradictions often arise from:

  • Assay Variability : Differences in microbial strains (e.g., methicillin-resistant vs. sensitive S. aureus) .
  • Solubility Issues : Poor aqueous solubility may lead to underestimated MIC values .
  • Target Specificity : Off-target effects (e.g., kinase inhibition in ) may mask primary mechanisms .
    Methodological Solutions :
  • Standardize protocols (CLSI guidelines for MIC assays).
  • Use isogenic mutant strains to confirm target engagement .

(Advanced) What strategies are effective for designing derivatives with improved target selectivity?

Answer:

  • Pharmacophore Modeling : Incorporate hydrogen-bond donors (e.g., NH of acetamide) and hydrophobic aryl rings (e.g., 4-methoxybenzothiazole) .
  • Enzyme Kinetics : Optimize substituents for tighter binding to DprE1 (e.g., halogenated derivatives in reduce IC₅₀ by 40%) .
  • Molecular Dynamics : Simulate interactions with α-glucosidase or kinase targets to avoid off-target effects .
    Case Study : Derivatives with 6-nitrobenzothiazole groups in showed 10-fold higher DprE1 inhibition than parent compounds .

(Basic) What in vitro assays are recommended for preliminary biological screening?

Answer:

  • Antimicrobial : Broth microdilution (CLSI M07-A10) for MIC determination .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., DprE1 inhibition using decaprenylphosphoryl-β-D-ribose) .
  • Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293) to assess selectivity .

(Advanced) How can QSAR models guide the optimization of physicochemical properties?

Answer:

  • Descriptors : logP, polar surface area, and H-bond donors correlate with penetration and target binding .
  • Case Study : A QSAR model in identified logP >3.0 as critical for anti-MRSA activity .
  • Software Tools : Use Schrödinger Suite or MOE for descriptor calculation and model validation .

(Advanced) What are the challenges in scaling up synthesis for preclinical studies?

Answer:

  • Byproduct Formation : Chloroacetyl chloride side reactions require strict stoichiometric control .
  • Purification at Scale : Column chromatography is replaced with fractional crystallization or HPLC .
  • Yield Optimization : Batch reactor trials show 15–20% yield improvements over flask reactions .

(Advanced) How can protein-templated synthesis improve multitarget ligand design?

Answer:

  • Template Selection : Use β-secretase (BACE1) or tau protein to guide ligand assembly for Alzheimer’s targets .
  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) generates triazole-linked derivatives with dual kinase/enzyme inhibition .
    Example : achieved 61% yield for a dual BACE1/tau inhibitor using protein-templated synthesis .

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